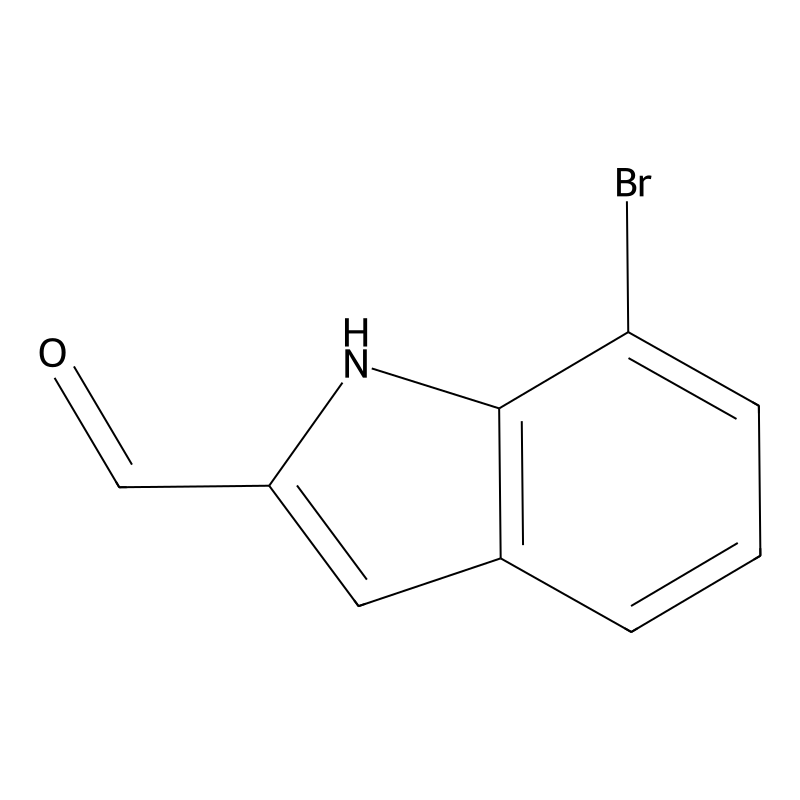

7-Bromo-1H-indole-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Bromo-1H-indole-2-carbaldehyde is an organic compound classified as an indole derivative, characterized by a bromine atom at the 7th position and a formyl group (CHO) at the 2nd position of the indole ring. This compound is not naturally abundant and is synthesized for various scientific applications due to its unique properties. Its structure consists of a bicyclic framework that includes a benzene ring fused with a five-membered nitrogen-containing pyrrole ring, making it a valuable intermediate in organic synthesis.

Drug Discovery

The indole ring structure is prevalent in many natural products and biologically active molecules. 7-Bromo-1H-indole-2-carbaldehyde, with its bromine substitution at the 7th position and the formyl group (CHO) at the 2nd position, serves as a valuable building block for synthesizing novel drug candidates. Researchers can modify this molecule to target specific receptors or enzymes involved in diseases [].

Studies suggest that the bromo and formyl groups can influence the molecule's interaction with biological targets, potentially leading to the development of new drugs for various therapeutic areas.

Organic Synthesis

7-Bromo-1H-indole-2-carbaldehyde is a versatile intermediate in organic synthesis. Its reactive formyl group allows for further chemical transformations, enabling the creation of complex organic molecules with diverse functionalities. Researchers can utilize this molecule to synthesize various heterocyclic compounds, which are essential building blocks for pharmaceuticals, functional materials, and agrochemicals [].

- Suzuki-Miyaura Coupling: The bromo group can be replaced with alkenes using a palladium catalyst, allowing for the formation of new carbon-carbon bonds.

- Aldol and Knoevenagel Condensations: The reactive formyl group can undergo these condensation reactions to introduce additional functionalities into the molecule.

- Grignard Reactions: This compound can react with Grignard reagents to yield substituted indole derivatives, expanding its utility in synthetic chemistry .

Research indicates that 7-Bromo-1H-indole-2-carbaldehyde exhibits significant biological activity. The presence of both the bromine and formyl groups allows this compound to interact with various biological targets, potentially leading to the development of new therapeutic agents. Studies suggest that modifications to this molecule can enhance its interaction with receptors or enzymes involved in diseases, making it a promising candidate for drug discovery.

The synthesis of 7-Bromo-1H-indole-2-carbaldehyde can be achieved through several methods:

- Palladium-Catalyzed Coupling Reactions: This method involves coupling 5-bromoindole with suitable electrophiles in the presence of a palladium catalyst.

- Condensation Reactions: The aldehyde group readily undergoes condensation with various amines and hydrazines to form imines or hydrazones, facilitating the introduction of diverse functional groups.

- Electrophilic Aromatic Substitution: The bromine atom can be substituted by other electrophiles under appropriate conditions, allowing for further functionalization of the indole ring .

7-Bromo-1H-indole-2-carbaldehyde serves multiple purposes across various fields:

- Drug Development: Its unique structure makes it an essential building block for synthesizing novel drug candidates targeting specific biological pathways.

- Fluorescent Probes: The compound has been utilized in labeling biomolecules, enhancing imaging techniques in biological research.

- Synthetic Intermediates: It is employed in the synthesis of complex organic molecules, including heterocycles that are crucial in pharmaceuticals and agrochemicals.

Studies have shown that the bromo and formyl groups significantly influence the compound's interaction with biological targets. Research indicates that these modifications can enhance binding affinity and selectivity towards specific receptors or enzymes, which is crucial for developing effective therapeutic agents. The ability to modify this compound further allows researchers to explore structure-activity relationships comprehensively .

Several compounds share structural similarities with 7-Bromo-1H-indole-2-carbaldehyde. Here are some notable examples:

| Compound Name | Key Features | Differences from 7-Bromo-1H-indole-2-carbaldehyde |

|---|---|---|

| 4-Bromo-1H-indole-2-carbaldehyde | Bromine at position 4 | Different position of bromine |

| 5-Methyl-1H-indole-2-carbaldehyde | Methyl group at position 5 | Presence of methyl instead of bromine |

| 7-Chloro-1H-indole-2-carbaldehyde | Chlorine at position 7 | Chlorine substitution instead of bromine |

| 6-Bromo-1H-indole-2-carbaldehyde | Bromine at position 6 | Different position of bromine |

| 7-Bromoindole | No formyl group | Lacks aldehyde functionality |

These compounds highlight the structural diversity within indole derivatives while emphasizing the unique properties conferred by specific substituents on the indole ring .